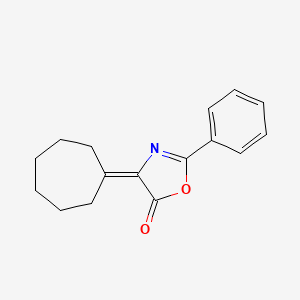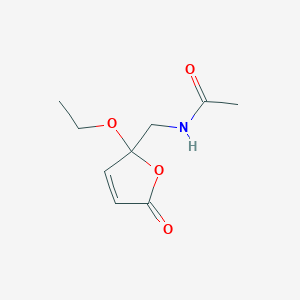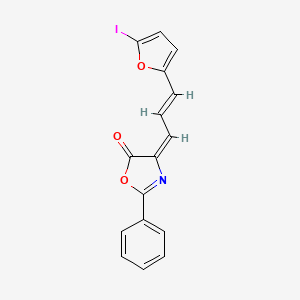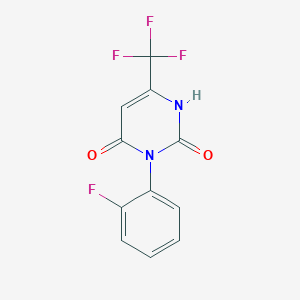
1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)trisilirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)trisilirane is a unique organosilicon compound characterized by its three-membered silicon ring structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)trisilirane typically involves the reaction of hexachlorocyclotrisilane with 2,6-dimethylphenyl lithium. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the process. The reaction conditions usually require low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)trisilirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where the phenyl groups are replaced by other functional groups, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; usually performed under anhydrous conditions.
Substitution: Halogens, organometallic compounds; reaction conditions vary depending on the substituent.
Major Products Formed
Oxidation: Silanol, siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted trisilirane derivatives.
科学研究应用
1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)trisilirane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with biological molecules.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
作用机制
The mechanism of action of 1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)trisilirane involves its interaction with various molecular targets. The compound’s unique silicon ring structure allows it to engage in specific binding interactions with enzymes and receptors, influencing biochemical pathways. These interactions can modulate the activity of target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane
- 1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)cyclotrisilane
Uniqueness
1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)trisilirane is unique due to its specific substitution pattern and the stability conferred by the 2,6-dimethylphenyl groups. This stability makes it more suitable for certain applications compared to its analogs, which may have different reactivity and stability profiles.
属性
CAS 编号 |
80584-59-4 |
|---|---|
分子式 |
C48H54Si3 |
分子量 |
715.2 g/mol |
IUPAC 名称 |
1,1,2,2,3,3-hexakis(2,6-dimethylphenyl)trisilirane |
InChI |
InChI=1S/C48H54Si3/c1-31-19-13-20-32(2)43(31)49(44-33(3)21-14-22-34(44)4)50(45-35(5)23-15-24-36(45)6,46-37(7)25-16-26-38(46)8)51(49,47-39(9)27-17-28-40(47)10)48-41(11)29-18-30-42(48)12/h13-30H,1-12H3 |
InChI 键 |
WHKHATOPODMLLF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)[Si]2([Si]([Si]2(C3=C(C=CC=C3C)C)C4=C(C=CC=C4C)C)(C5=C(C=CC=C5C)C)C6=C(C=CC=C6C)C)C7=C(C=CC=C7C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12900737.png)
![3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900738.png)
![6-[6-(Dimethylamino)-5-hexanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12900748.png)



![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)



![1-{4-[(Trifluoromethyl)sulfanyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12900807.png)
![N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12900814.png)
![L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)-](/img/structure/B12900826.png)
